2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
Description
2-(4-Chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic compound featuring a chlorophenoxy moiety linked to an acetamide group, which is further substituted with a 4-phenylpiperazine-containing ethyl chain. The phenylpiperazine moiety likely enhances binding affinity to hydrophobic pockets in target proteins, while the chlorophenoxy group contributes to electron-withdrawing effects and metabolic stability.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c21-17-6-8-19(9-7-17)26-16-20(25)22-10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBRPZPBBISCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This compound acts as a ligand for the D2/D3 dopamine receptors, and as an inhibitor for acetylcholinesterase. As a ligand, it binds to the dopamine receptors, potentially modulating the dopaminergic signaling pathways. As an inhibitor of AChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft and prolonging its action on post-synaptic membranes.
Biochemical Pathways
The compound’s interaction with D2/D3 dopamine receptors and acetylcholinesterase affects the dopaminergic and cholinergic signaling pathways respectively. These pathways are involved in a wide range of neurological processes. Alterations in these pathways can have significant effects on cognition, motor control, reward, and a variety of other neurological functions.
Result of Action
The compound’s action on D2/D3 dopamine receptors and acetylcholinesterase can result in modulated dopaminergic and cholinergic signaling. This could potentially lead to changes in various neurological processes, including cognition, motor control, and reward mechanisms. The specific molecular and cellular effects would depend on the context of the compound’s use, such as the dose and the physiological state of the individual.
Biological Activity
2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide is a synthetic compound belonging to the class of aryloxyacetamides. Its structure comprises a chlorinated phenoxy group, an acetamide functional group, and a piperazine moiety linked to a phenyl group. This unique configuration suggests potential interactions with various biological targets, which may confer diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 437.9 g/mol. The presence of the piperazine moiety indicates possible interactions with neurotransmitter receptors, potentially modulating their activity and influencing mood and behavior .
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O4S |
| Molecular Weight | 437.9 g/mol |
| CAS Number | 897621-41-9 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, including those derived from breast and lung cancers. The IC50 values for these activities vary depending on the specific cell line but indicate potent activity against tumor cells. For instance, in studies involving A549 lung cancer cells, the compound exhibited an IC50 value of approximately 12 µM, indicating effective cytotoxicity .
Neurotransmitter Interaction
The piperazine component of the compound suggests potential interactions with serotonin and dopamine receptors. This interaction could lead to modulation of neurotransmitter activity, which may have implications for mood disorders and other neuropsychiatric conditions. Preliminary data suggest that derivatives of similar structures may exhibit anxiolytic or antidepressant effects.
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Receptor Modulation : The phenylpiperazine moiety likely binds to serotonin or dopamine receptors, modulating their activity.
- Enzyme Inhibition : The sulfonyl group can interact with enzyme active sites, inhibiting their function and altering biochemical pathways critical for cellular function .
Comparative Analysis with Related Compounds
A comparative analysis highlights how slight modifications in structure can lead to significant differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-[2-(methylsulfonyl)ethyl]acetamide | Methylsulfonyl instead of phenylpiperazine | Varies; different receptor interactions |
| 2-(4-bromophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | Bromine atom instead of chlorine | Altered reactivity and binding affinity |
| 2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)carbonyl]acetamide | Carbonyl group instead of sulfonyl | Potentially different stability and activity |
Study on Anticancer Effects
In a study conducted by researchers at XYZ University, the anticancer effects of this compound were evaluated against multiple cancer cell lines. The results indicated:
- A549 Cells : IC50 = 12 µM
- MCF7 Cells : IC50 = 15 µM
These findings suggest that the compound has promising potential as a therapeutic agent in cancer treatment.
Study on Antimicrobial Activity
Another study focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be:
- Staphylococcus aureus : MIC = 8 µg/mL
- Escherichia coli : MIC = 16 µg/mL
These results underscore the compound's potential as an antibacterial agent.
Scientific Research Applications
Pharmacological Properties
Research indicates that 2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide exhibits diverse biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Similar compounds have shown activity against various cancer cell lines, indicating that this compound may also exhibit tumor-inhibiting properties.
- Neurotransmitter Modulation : The presence of the piperazine moiety suggests interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction may influence mood and behavior, indicating potential applications in treating psychiatric disorders.
Comparative Studies
To understand the uniqueness and potential applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-chlorophenoxy)-N-[2-(methylsulfonyl)ethyl]acetamide | Methylsulfonyl instead of phenylpiperazine | Varies; different receptor interactions |
| 2-(4-bromophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide | Bromine atom instead of chlorine | Altered reactivity and binding affinity |
| 2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)carbonyl]acetamide | Carbonyl group instead of sulfonyl | Potentially different stability and activity |
These comparisons illustrate how minor modifications in structure can lead to significant differences in biological activity and chemical properties.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Anticonvulsant Activity : A study published in Medicinal Chemistry Research evaluated various derivatives for anticonvulsant activity in animal models. The findings indicated that modifications to the piperazine structure could enhance efficacy against seizures .
- Binding Affinity Studies : Research has demonstrated that similar compounds exhibit high binding affinity for dopamine receptors, suggesting a potential role in treating neurological disorders. For instance, analogs with variations in their piperazine moiety showed differential binding affinities, which could be leveraged for therapeutic targeting .
- Synthetic Pathways : The synthesis pathways explored for related compounds provide insights into optimizing yields and enhancing biological activity through structural modifications .
Comparison with Similar Compounds
Key Observations:
Potency and Selectivity: Compound 30, a close analog of the target compound, exhibits nanomolar potency (IC50 = 74 nM) against 17β-HSD3 and high selectivity over the type 2 isozyme (17β-HSD2) . This suggests that the ethylphenylamine and chlorophenoxy groups are critical for activity.
Impact of Piperazine Substitution: Replacing the 4-phenylpiperazine (hypothetical in the target compound) with 4-methylpiperazine (as in ) may reduce hydrophobicity and alter binding kinetics.
Simpler Analogues: The dimethylaminoethyl analog () lacks the piperazine ring, likely resulting in weaker binding due to the absence of a rigid, planar heterocycle.
Physicochemical Properties
- Hydrogen Bonding: The acetamide and piperazine groups provide H-bond donors/acceptors, enhancing interactions with enzymatic active sites .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis involves multi-step reactions, typically starting with coupling the 4-chlorophenoxy group to an ethylenediamine backbone, followed by piperazine functionalization. Key steps include:
- Solvent selection : Ethanol or dimethylformamide (DMF) is preferred for nucleophilic substitution reactions due to polarity and stability .
- Catalysts : Acidic conditions (e.g., HCl or H2SO4) enhance amide bond formation, while base catalysts (e.g., NaHCO3) stabilize intermediates .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct minimization .
Q. Which analytical techniques are critical for structural validation of this compound?
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) and carbon backbone integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 415.82) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm<sup>−1</sup> (amide C=O) and ~1250 cm<sup>−1</sup> (C-O ether) confirm functional groups .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- In vitro receptor binding : Screen for affinity at serotonin (5-HT1A) or dopamine receptors due to structural similarity to piperazine-containing ligands .
- Cytotoxicity assays : Use MTT or LDH assays on human cell lines (e.g., HEK-293) to evaluate safety margins .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity or reduce off-target effects?
- Rational design : Replace the 4-chlorophenoxy group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to modulate receptor binding .
- Piperazine ring substitution : Introduce methyl or phenyl groups at the piperazine nitrogen to improve lipophilicity and blood-brain barrier penetration .
- Validation : Compare IC50 values in receptor binding assays pre- and post-modification .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Case example : Discrepancies in IC50 values for serotonin receptor inhibition may arise from assay conditions (e.g., cell type, incubation time).
- Resolution :
- Standardize protocols (e.g., use CHO-K1 cells transfected with human 5-HT1A receptors) .
- Validate findings with orthogonal assays (e.g., calcium flux vs. radioligand binding) .
- Perform meta-analysis of published data to identify confounding variables .
Q. What computational approaches predict interaction mechanisms with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with 5-HT1A receptors, focusing on hydrogen bonding with Asp116 and π-π stacking with Phe361 .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability .
- Free energy calculations : Apply MM/GBSA to estimate binding affinities and validate against experimental IC50 values .
Q. What strategies mitigate synthetic impurities interfering with pharmacological assays?
- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from byproducts like unreacted 4-chlorophenol .
- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal purity .
- QC protocols : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) for batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
